molecular formula C11H9NO2S2 B608308 kb NB 142-70 CAS No. 1233533-04-4

kb NB 142-70

Cat. No.: B608308
CAS No.: 1233533-04-4
M. Wt: 251.3 g/mol
InChI Key: DHUAGGSHTKPOHU-UHFFFAOYSA-N
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Description

kb NB 142-70 is a potent and selective inhibitor of protein kinase D (PKD), which includes PKD1, PKD2, and PKD3. It has shown significant antitumor activity and is used primarily in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kb NB 142-70 involves the formation of a benzothiolo-thiazepinone structure. The compound is synthesized through a series of chemical reactions, including cyclization and sulfonation. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is typically produced in specialized laboratories under controlled conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

kb NB 142-70 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound are typically phosphorylated proteins and inhibited kinase pathways .

Scientific Research Applications

kb NB 142-70 has a wide range of scientific research applications, including:

Biological Activity

Introduction

Kb NB 142-70 is a selective inhibitor of protein kinase D (PKD), a family of serine/threonine kinases involved in various cellular processes, including cell proliferation, migration, and survival. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C₁₁H₉N₁O₂S₂
  • Molecular Weight : 251.3 Da
  • Purity : >99%
  • CAS Number : 1233533-04-4

This compound exerts its biological effects primarily through the inhibition of PKD isoforms. It has been shown to selectively inhibit PKD1, PKD2, and PKD3 with IC50 values of 28.3 nM, 58.7 nM, and 53.2 nM, respectively . This inhibition leads to significant alterations in cellular signaling pathways that regulate cell growth and migration.

In Vitro Studies

  • Cancer Cell Migration and Invasion
    • This compound has demonstrated the ability to inhibit prostate cancer cell migration and invasion significantly. In vitro assays indicated that treatment with this compound resulted in reduced wound healing capabilities of these cancer cells, suggesting a potential role in metastasis prevention .
  • Cytotoxicity and Anti-Proliferative Effects
    • The compound exhibits cytotoxic properties against various cancer cell lines. Studies have reported that this compound induces apoptosis in prostate cancer cells, contributing to its anti-proliferative effects .

Data Table: Summary of Biological Activity

ActivityEffectReference
Inhibition of Cell MigrationSignificant reduction
CytotoxicityInduces apoptosis
Anti-ProliferativeReduces cell proliferation

Case Study 1: Prostate Cancer Treatment

A study investigated the effects of this compound on prostate cancer cell lines (PC-3 and DU145). The results indicated a marked decrease in cell viability and migration upon treatment with this compound compared to control groups. The study concluded that this compound could be a promising candidate for further development in prostate cancer therapies due to its potent inhibitory effects on PKD signaling pathways.

Case Study 2: Mechanistic Insights

Another research effort focused on the mechanistic aspects of how this compound affects mitosis progression. It was found that while overexpression of PKD1 did not alter mitotic progression, inhibition by this compound led to significant disruptions in cell cycle dynamics, indicating its potential as a therapeutic agent targeting mitotic regulators .

Properties

IUPAC Name

9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUAGGSHTKPOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669824
Record name 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233533-04-4
Record name 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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